Diisopropyl bicarbamate

Catalog No.
S662851
CAS No.
19740-72-8
M.F
C8H16N2O4
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl bicarbamate

CAS Number

19740-72-8

Product Name

Diisopropyl bicarbamate

IUPAC Name

propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)

InChI Key

FBZULTVJWVCJQV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NNC(=O)OC(C)C

Synonyms

1,2-Hydrazinedicarboxylic Acid 1,2-Bis(1-methylethyl) Ester; 1,2-Hydrazinedicarboxylic Acid Bis(1-methylethyl) Ester; Bis(1-methylethyl) hydrazine-1,2-dicarboxylate; Celogen HT 500; Diisopropyl 1,2-Hydrazinedicarboxylate; Diisopropyl Hydrazodicarboxy

Canonical SMILES

CC(C)OC(=O)NNC(=O)OC(C)C

Industrial Use

Field: Industrial Chemistry

Application: Diisopropyl bicarbamate is used as an on-site intermediate for transformation into another substance . It is used in the manufacture of fine chemicals .

Organic Synthesis

Field: Organic Synthesis

Application: Carbenes, which are highly reactive intermediates in organic synthesis, can form stable metal complexes . The development of N-heterocyclic carbene (NHC) and other stable carbene led to the application of these carbon (II) donor ligands in the synthesis of complex natural products, transition metal catalysis, organo-catalysis and several other synthetic methodologies .

Use at Industrial Sites

Application: Diisopropyl bicarbamate is used as an on-site intermediate for transformation into another substance .

Diisopropyl bicarbamate is an organic compound with the molecular formula C8H16N2O4. It belongs to the carbamate family, which are derivatives of carbamic acid characterized by the presence of a carbonyl group attached to a nitrogen atom, followed by an alkoxy group. Diisopropyl bicarbamate is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Typical of carbamates. These include:

  • Hydrolysis: Diisopropyl bicarbamate can hydrolyze in the presence of water, yielding diisopropyl amine and carbon dioxide.
  • Transesterification: It can react with alcohols to form different carbamates, which is useful in synthesizing various derivatives.
  • Curtius Rearrangement: This reaction involves converting an acyl azide into an isocyanate, which can then react with alcohols to form carbamates, including diisopropyl bicarbamate itself .

Research indicates that diisopropyl bicarbamate exhibits biological activity that may be relevant in pharmacology. Carbamates generally have effects on the central nervous system and are used as insecticides and herbicides due to their ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. The specific biological effects of diisopropyl bicarbamate are less documented but may follow similar pathways, warranting further investigation into its pharmacological properties and potential therapeutic uses.

Diisopropyl bicarbamate can be synthesized through several methods:

  • Direct Reaction of Isocyanates: The compound can be synthesized by reacting diisopropyl amine with phosgene or an equivalent source of isocyanate followed by alcoholysis.
  • Curtius Rearrangement: As mentioned earlier, this method involves generating an isocyanate from an acyl azide, which subsequently reacts with alcohol.
  • Transesterification: This involves reacting diisopropyl carbonate with amines under controlled conditions to yield diisopropyl bicarbamate .

Diisopropyl bicarbamate has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Protective Group in Organic Chemistry: Diisopropyl bicarbamate can act as a protective group for amines during multi-step synthesis processes .
  • Potential Drug Development: Its biological activity suggests potential applications in drug development, particularly in designing compounds that target the central nervous system.

Diisopropyl bicarbamate shares similarities with other carbamates but has unique features that distinguish it:

Compound NameMolecular FormulaKey Features
Diethyl carbamateC5H11NO2Commonly used as a solvent; less sterically hindered
Methyl carbamateC3H7NO2Simpler structure; often used in insecticides
Ethyl N,N-dimethylcarbamateC6H13N2O2More complex; used in pharmaceuticals

Diisopropyl bicarbamate's unique steric properties due to the two isopropyl groups may influence its reactivity and biological activity compared to these similar compounds.

XLogP3

1.5

UNII

U7924912PH

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

19740-72-8

Wikipedia

Diisopropyl bicarbamate

General Manufacturing Information

1,2-Hydrazinedicarboxylic acid, 1,2-bis(1-methylethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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